molecular formula C16H29NO4 B1605796 Curassavine CAS No. 68385-70-6

Curassavine

Cat. No.: B1605796
CAS No.: 68385-70-6
M. Wt: 299.41 g/mol
InChI Key: VBLBKKUAYMFOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Curassavine is a pyrrolizidine alkaloid primarily found in the plant Heliotropium curassavicum. It is characterized by its unique structure, which includes a C8 necic acid skeleton. This compound is an ester of trachelanthamidine and 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Curassavine can be synthesized through a series of chemical reactions involving trachelanthamidine and homoviridifloric acid. The synthesis typically involves esterification reactions under controlled conditions to ensure the correct formation of the ester bond. The reaction conditions often include the use of acid catalysts and specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from Heliotropium curassavicum using solvent extraction techniques. This is followed by purification processes such as chromatography to isolate this compound in its pure form. The scalability of these methods allows for the production of this compound in quantities sufficient for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Curassavine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potentially different biological activities and properties.

Scientific Research Applications

Curassavine has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its effects on cellular processes and potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of curassavine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer mechanisms.

Comparison with Similar Compounds

Curassavine is unique among pyrrolizidine alkaloids due to its specific ester structure and C8 necic acid skeleton. Similar compounds include:

  • Lycopsamine
  • Amabiline
  • Coromandalinine
  • Heliovicine

These compounds share structural similarities but differ in their esterifying acids and biological activities

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLBKKUAYMFOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987936
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68385-70-6, 82398-74-1
Record name Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Curassavine
Reactant of Route 2
Curassavine
Reactant of Route 3
Curassavine
Reactant of Route 4
Curassavine
Reactant of Route 5
Curassavine
Reactant of Route 6
Curassavine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.